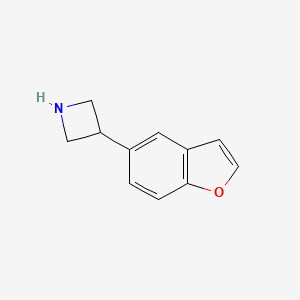

3-(5-Benzofuryl)azetidine

Description

Historical Context of Four-Membered Nitrogen Heterocycles in Chemical Research

The history of heterocyclic chemistry began to flourish alongside the development of organic chemistry in the 19th century. acs.org Early research, however, predominantly focused on five- and six-membered aromatic heterocycles like pyrrole, furan (B31954), and pyridine, which were more readily synthesized and displayed greater stability. google.com.qaacs.org Four-membered nitrogen heterocycles, such as azetidine (B1206935), received comparatively little interest from the chemical community for a significant period. google.com

This initial neglect was largely due to the inherent difficulties in their synthesis and their perceived instability. The formation of a four-membered ring is energetically unfavorable due to significant ring strain, a concept that was a considerable challenge for early synthetic chemists. google.comnih.govclockss.org Consequently, the study of azetidines and other small rings lagged behind their larger, more stable counterparts. It was not until the development of more sophisticated synthetic methods and a deeper understanding of ring strain and reactivity that the chemistry of azetidines began to be systematically explored. acs.org

Significance of Azetidine Ring Systems as Fundamental Structural Motifs

In contemporary medicinal chemistry, the azetidine ring is recognized as a "privileged" structural motif. acs.orgresearchgate.net This four-membered saturated heterocycle has emerged from relative obscurity to become a valuable component in the design of modern therapeutic agents. acs.org The significance of the azetidine scaffold stems from its unique combination of physicochemical properties. Its small, rigid, and three-dimensional nature provides a means to introduce precise structural constraints into a molecule, which can be advantageous for optimizing binding to biological targets. acs.org

Overview of General Synthetic Challenges Associated with Azetidine Construction

The synthesis of the azetidine ring is one of the more challenging tasks among common azaheterocycles. clockss.org The primary obstacle is the substantial ring strain, which has been experimentally determined to be approximately 25.4 kcal/mol. clockss.orgacs.org This high strain energy makes the ring-closure step thermodynamically and kinetically demanding. nih.gov

Several key challenges are consistently encountered in azetidine synthesis:

Intramolecular Cyclization Difficulties : The most common method for forming the azetidine ring is through the intramolecular cyclization of a γ-amino alcohol or γ-haloamine. google.comgoogle.com However, this reaction is often plagued by competing side reactions, such as intermolecular polymerization or elimination, which are entropically favored over the formation of the strained four-membered ring. google.com

Competition with Other Ring Sizes : Depending on the substrate and reaction conditions, the formation of more stable five-membered pyrrolidine (B122466) rings can compete with or dominate the desired azetidine formation. researchgate.net

Stereochemical Control : Establishing and maintaining the desired stereochemistry on the azetidine ring can be difficult, often requiring complex, multi-step syntheses or the use of chiral auxiliaries. acs.org

To overcome these hurdles, chemists have developed a range of specialized synthetic strategies. These include the reduction of readily available β-lactams (azetidin-2-ones), google.comacs.org photochemical methods like the aza Paternò-Büchi reaction ([2+2] photocycloaddition), organic-chemistry.orgacs.org and transition metal-catalyzed C-H amination reactions. acs.org The development of these and other novel methods continues to be an active area of research, driven by the increasing importance of azetidine-containing molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(1-benzofuran-5-yl)azetidine |

InChI |

InChI=1S/C11H11NO/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10/h1-5,10,12H,6-7H2 |

InChI Key |

APWNLVIUOFSDLL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=C(C=C2)OC=C3 |

Origin of Product |

United States |

Synthesis of 3 Aryl and 3 Heteroaryl Azetidines

The introduction of an aryl or heteroaryl substituent at the 3-position of the azetidine (B1206935) ring is a common strategy in medicinal chemistry. Several general methods have been established for this purpose.

A prevalent approach begins with a commercially available, nitrogen-protected 3-azetidinone, such as N-Boc-3-azetidinone. This ketone can be treated with an organometallic reagent, like an aryllithium or Grignard reagent, to install the desired aryl group. nih.gov For 3-(5-Benzofuryl)azetidine, this would hypothetically involve the generation of 5-benzofuranyllithium followed by its addition to N-Boc-3-azetidinone.

Another powerful strategy involves transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Hiyama cross-coupling reactions between N-protected 3-iodoazetidine (B8093280) and various arylsilanes have been shown to produce 3-arylazetidines in good yields under mild conditions. acs.orgorganic-chemistry.org A plausible synthesis for the target compound using this method would involve coupling N-Boc-3-iodoazetidine with a suitable 5-benzofuranyl silane (B1218182) derivative.

Physicochemical and Spectroscopic Properties

Identification of Key Disconnection Strategies for the Azetidine Core

The construction of the four-membered azetidine ring is a significant challenge in organic synthesis due to its inherent ring strain, which is approximately 25.4 kcal/mol. nih.gov Several key disconnection strategies have been developed to overcome this hurdle, primarily involving intramolecular cyclization or cycloaddition reactions.

A primary and widely employed strategy involves the formation of a carbon-nitrogen (C-N) bond in an intramolecular fashion. This approach typically starts from an acyclic precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. The disconnection of the C-N bond reveals a γ-amino halide or a related derivative as a direct precursor. The forward reaction, an intramolecular nucleophilic substitution, is a common method for forming the azetidine ring. acs.orgsciepub.com The efficiency of this cyclization can be influenced by the nature of the leaving group, with triflates often being more reactive than tosylates or halides. acs.org

Another powerful strategy is the palladium-catalyzed intramolecular C(sp³)–H amination. This modern approach allows for the formation of the azetidine ring from a precursor with a less activated C-H bond, offering a more direct and atom-economical route. nih.gov The disconnection in this case breaks a C-N bond, leading to an amine with a picolinamide (B142947) (PA) protecting group, which directs the C-H activation.

[2+2] Cycloaddition reactions represent a third major disconnection approach. The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can directly form the azetidine ring in a single step. nih.gov This strategy is particularly efficient for accessing highly functionalized azetidines. The retrosynthetic disconnection breaks two carbon-carbon bonds, leading back to an imine and an alkene as the precursors.

Finally, ring expansion strategies, such as from aziridine precursors, offer another pathway to the azetidine core. For instance, the ring opening of an aziridine followed by intramolecular cyclization can furnish the four-membered ring. researchgate.net

| Disconnection Strategy | Key Bond Formed (Forward) | Precursor Type | Reference |

| Intramolecular Nucleophilic Substitution | C-N | γ-Amino halide/sulfonate | acs.orgsciepub.com |

| Pd-Catalyzed C-H Amination | C-N | γ-Amino picolinamide | nih.gov |

| Aza-Paternò-Büchi Reaction | C-C, C-N | Imine and Alkene | nih.gov |

| Ring Expansion | C-N | Functionalized Aziridine | researchgate.net |

Strategies for Incorporating the Benzofuryl Moiety

The introduction of the benzofuryl group onto the azetidine core can be achieved at various stages of the synthesis. However, for a convergent and modular approach, late-stage incorporation is often preferred. This allows for the synthesis of a common azetidine precursor that can be coupled with various aromatic or heteroaromatic partners.

The most prominent strategy for this purpose is the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an organoboron compound with an organohalide. In the context of this compound, this translates to two primary retrosynthetic disconnections of the C3-C5' bond between the azetidine and benzofuran rings:

Disconnection to a 3-haloazetidine and a 5-benzofuranylboronic acid (or its ester): This is a very common approach where a protected 3-haloazetidine (e.g., 3-iodo- or 3-bromoazetidine) is coupled with a pre-formed 5-benzofuranylboronic acid. The synthesis of various 3-aryl azetidines has been successfully demonstrated using this method. acs.orgresearchgate.net

Disconnection to a 3-azetidinylboronic acid (or its ester) and a 5-halobenzofuran: This alternative Suzuki-Miyaura strategy involves the coupling of a protected azetidine-3-boronic acid ester with a 5-halobenzofuran, such as 5-bromobenzofuran (B130475). The synthesis and use of azetidine-containing boronic esters are becoming increasingly common. tcichemicals.comresearchgate.net

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Hiyama coupling (using organosilanes), also provide viable, though less common, pathways for this transformation. acs.orgrsc.org

| Coupling Strategy | Azetidine Precursor | Benzofuran Precursor | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | 3-Haloazetidine (e.g., N-Boc-3-iodoazetidine) | 5-Benzofuranboronic acid | Pd catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand | acs.orgresearchgate.net |

| Suzuki-Miyaura | Azetidine-3-boronic acid ester (e.g., N-Boc-azetidin-3-yl)boronic acid pinacol (B44631) ester) | 5-Halobenzofuran (e.g., 5-bromobenzofuran) | Pd catalyst and a base | tcichemicals.comresearchgate.net |

| Stille Coupling | 3-Haloazetidine | 5-(Tributylstannyl)benzofuran | Pd catalyst | rsc.org |

| Hiyama Coupling | 3-Haloazetidine | 5-(Trialkoxysilyl)benzofuran | Pd catalyst and a fluoride (B91410) source | acs.org |

Precursor Selection and Rational Design for Convergent Synthesis

Rational Design of a Convergent Synthesis:

The most practical convergent approach involves the separate synthesis of a suitably protected and functionalized azetidine precursor and a functionalized benzofuran precursor, followed by their coupling.

Azetidine Precursor: A common and versatile precursor is an N-protected 3-iodoazetidine (B8093280), such as N-Boc-3-iodoazetidine . The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under many reaction conditions, including Suzuki-Miyaura coupling, and can be readily removed at the end of the synthesis. The iodo group provides high reactivity in palladium-catalyzed cross-coupling reactions. The synthesis of such 3-haloazetidines is well-established, often starting from commercially available materials like epichlorohydrin (B41342) or 1-azabicyclo[1.1.0]butane. semanticscholar.org

Benzofuran Precursor: The corresponding benzofuran precursor would be 5-benzofuranboronic acid or its pinacol ester. The synthesis of 5-bromobenzofuran is a known process, which can then be converted to the boronic acid or its ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through a palladium-catalyzed borylation reaction. arkat-usa.orgarkat-usa.org

The proposed convergent synthesis would therefore involve the following key steps:

Synthesis of N-Boc-3-iodoazetidine.

Synthesis of 5-benzofuranboronic acid pinacol ester.

Suzuki-Miyaura coupling of these two fragments.

Deprotection of the azetidine nitrogen to yield the final product, this compound.

This convergent approach offers significant advantages, including the ability to independently optimize the synthesis of each fragment and the flexibility to introduce diversity by using different substituted benzofuran or azetidine precursors.

| Precursor | Structure | Rationale for Selection |

| N-Boc-3-iodoazetidine | Commonly used, stable precursor. The iodo group is highly reactive in cross-coupling reactions. The Boc group is a standard protecting group. | |

| 5-Benzofuranboronic acid pinacol ester | Stable and easily handled boronic acid derivative, suitable for Suzuki-Miyaura coupling. |

An exploration of advanced synthetic strategies for the construction of the this compound framework reveals a landscape rich with innovative chemical transformations. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable scaffold in medicinal chemistry, and its fusion with the benzofuran moiety presents a unique synthetic challenge. This article details contemporary methodologies applicable to the synthesis of this specific target, focusing on cyclization reactions and ring restructuring strategies.

Stereochemical Control and Regioselectivity in 3 5 Benzofuryl Azetidine Synthesis

Diastereoselective Approaches to Azetidine (B1206935) Ring Formation

Diastereoselective synthesis of 3-substituted azetidines often relies on the use of chiral auxiliaries, substrate-controlled reactions, or the diastereoselective reduction of cyclic precursors. These methods aim to control the relative stereochemistry of newly formed stereocenters during the formation of the azetidine ring.

One common approach involves the [2+2] cycloaddition of imines with alkenes or ketenes. The facial selectivity of this reaction can be influenced by steric or electronic factors of the reactants, leading to the preferential formation of one diastereomer over another. For instance, the reaction of a chiral imine with an appropriate ketene can proceed with high diastereoselectivity, governed by the stereodirecting group on the imine.

Another strategy is the intramolecular cyclization of acyclic precursors. The stereochemistry of the substituents on the acyclic chain can dictate the diastereomeric outcome of the ring-closing reaction. For example, the cyclization of a γ-amino alcohol or a related derivative can proceed via an SN2 reaction, where the stereochemistry of the starting material is transferred to the product. The relative stereochemistry of the substituents on the resulting azetidine ring is thus controlled by the stereochemistry of the precursor.

The reduction of 3-functionalized azetidin-2-ones is another viable method for achieving diastereoselectivity. The stereochemical outcome of the reduction is influenced by the nature of the reducing agent and the existing stereocenter at the C-3 position, often leading to the formation of trans-azetidines with high selectivity.

| Precursor Type | Reaction | Key Control Element | Typical Diastereomeric Ratio (d.r.) |

| Chiral Imine + Ketene | [2+2] Cycloaddition | Chiral auxiliary on the imine | >90:10 |

| γ-Amino alcohol derivative | Intramolecular SN2 Cyclization | Substrate stereochemistry | >95:5 |

| 3-Substituted Azetidin-2-one | Reduction | Steric hindrance from C-3 substituent | Up to 99:1 (trans) |

Enantioselective Synthesis Strategies for Chiral Azetidines

The synthesis of enantiomerically pure or enriched azetidines is a significant challenge in organic synthesis. Several strategies have been developed to address this, including the use of chiral catalysts, chiral pool synthesis, and the resolution of racemic mixtures.

Catalytic asymmetric synthesis is a powerful tool for the enantioselective formation of azetidines. Chiral Lewis acids or organocatalysts can be employed to catalyze [2+2] cycloaddition reactions, leading to the formation of enantioenriched azetidine products. For example, a copper/bisphosphine catalyst has been used in the difunctionalization of azetines to provide chiral 2,3-disubstituted azetidines with excellent enantioselectivity dicp.ac.cn. Similarly, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones with high enantiomeric excess nih.gov.

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to construct the azetidine ring. This approach ensures that the chirality is transferred from the starting material to the final product. For instance, enantiopure amino acids can be converted into γ-amino alcohols, which can then be cyclized to form chiral azetidines.

Kinetic resolution of racemic azetidines or their precursors is another method to obtain enantiomerically enriched products. This can be achieved through enzymatic reactions or with chiral chemical reagents that selectively react with one enantiomer, leaving the other unreacted.

| Strategy | Method | Catalyst/Reagent | Typical Enantiomeric Excess (e.e.) |

| Catalytic Asymmetric Synthesis | [2+2] Cycloaddition | Chiral Lewis Acid | >90% |

| Catalytic Asymmetric Synthesis | Gold-Catalyzed Cyclization | Chiral Ligand | >98% nih.gov |

| Chiral Pool Synthesis | Cyclization of Amino Acid Derivative | Natural Amino Acid | >99% |

| Kinetic Resolution | Enzymatic Acetylation | Lipase | >95% |

Regiochemical Control in Ring-Forming Reactions and Functionalization

Regiochemical control is crucial in both the initial ring-forming reaction and subsequent functionalization of the azetidine ring. The position of the benzofuryl group at C-3 and the ability to selectively functionalize other positions on the ring are key synthetic considerations.

In intramolecular cyclization reactions, the regioselectivity of the ring closure is determined by the position of the leaving group and the nucleophilic nitrogen atom in the acyclic precursor. For example, to synthesize a 3-substituted azetidine, the precursor must be designed to favor a 4-membered ring closure over other potential cyclization pathways, such as the formation of a 5-membered pyrrolidine (B122466) ring. The use of specific catalysts, such as La(OTf)3, can promote the desired regioselective aminolysis of epoxides to yield azetidines frontiersin.org.

The functionalization of a pre-formed azetidine ring also requires precise regiochemical control. The nature of the N-substituent on the azetidine ring can direct lithiation to either the ortho-position of an aryl group at C-2 or to the α-benzylic position rsc.orgresearchgate.netthieme-connect.com. While this applies to 2-arylazetidines, similar principles of directed metalation could potentially be applied to control the functionalization of the benzofuryl ring in 3-(5-Benzofuryl)azetidine. The coordinating ability of the azetidine nitrogen can direct metallating agents to a specific position, allowing for the introduction of various electrophiles in a regioselective manner nih.gov.

| Reaction Type | Key Control Factor | Outcome |

| Intramolecular Cyclization | Position of leaving group and nucleophile | Formation of 4-membered azetidine ring |

| Directed ortho-Metalation | N-alkyl substituent on azetidine | Functionalization of the aryl ring rsc.orgresearchgate.netthieme-connect.com |

| α-Benzylic Lithiation | N-Boc substituent on azetidine | Functionalization of the carbon adjacent to the aryl ring rsc.orgresearchgate.netthieme-connect.com |

Influence of Benzofuryl Substituent on Stereochemical Outcomes

The electronic and steric properties of the 5-benzofuryl substituent at the C-3 position are expected to play a significant role in influencing the stereochemical outcomes of reactions involving the azetidine ring.

Steric Influence: The benzofuryl group is a bulky substituent, and its presence will create steric hindrance that can direct incoming reagents to the less hindered face of the azetidine ring. In reactions such as alkylations or reductions at a neighboring position, the benzofuryl group will likely favor the formation of a trans product to minimize steric interactions. This steric bias can be a powerful tool for controlling diastereoselectivity in the functionalization of the azetidine ring.

Electronic Influence: The benzofuryl group is an electron-rich aromatic system. This electronic nature can influence the reactivity of the azetidine ring and the stability of reaction intermediates. For example, in reactions that proceed through a carbocationic intermediate, the electron-donating nature of the benzofuryl group could stabilize a positive charge at the C-3 position. This could, in some cases, lead to a loss of stereochemical integrity if a planar intermediate is formed. However, in concerted reactions, the electronic properties of the benzofuryl ring could influence the transition state geometry and thus the stereochemical outcome. The presence of heteroatoms in the benzofuran (B130515) moiety can also play a role through coordination with metal catalysts, potentially influencing the enantioselectivity of catalyzed reactions.

The interplay of these steric and electronic factors will ultimately determine the stereochemical course of synthetic transformations, and a thorough understanding of these effects is essential for the rational design of stereoselective syntheses of this compound and its derivatives.

Chemical Transformations and Derivatization of 3 5 Benzofuryl Azetidine

Functionalization of the Azetidine (B1206935) Nitrogen Atom

The secondary amine of the azetidine ring in 3-(5-Benzofuryl)azetidine is a primary site for functionalization. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in a range of reactions to form N-substituted derivatives. Common transformations include N-alkylation, N-acylation, N-arylation, and reductive amination.

N-Alkylation: This is typically achieved by reacting the azetidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent and base can influence the reaction efficiency.

N-Acylation: The reaction with acyl chlorides or anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding N-acylazetidines. These amides are generally stable compounds.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the N-arylation of azetidines. researchgate.net This allows for the introduction of a wide variety of aryl and heteroaryl substituents. researchgate.netthieme-connect.com

Reductive Amination: The azetidine nitrogen can be functionalized by reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form N-alkylated products.

These functionalizations are crucial for modifying the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and basicity, which is a key consideration in medicinal chemistry. nih.gov

Table 1: Examples of N-Functionalization Reactions of Azetidines

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkylazetidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acylazetidine |

| N-Arylation | Aryl bromide, Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Arylazetidine |

Reactions at the Benzofuryl Moiety

The benzofuran (B130515) ring system is susceptible to electrophilic substitution reactions. The position of the substitution on the benzofuran ring is directed by the existing substitution pattern and the inherent electronic properties of the bicyclic system. For a 5-substituted benzofuran, electrophilic attack can occur on either the furan (B31954) ring or the benzene (B151609) ring.

The furan part of benzofuran is generally more reactive towards electrophiles than the benzene part. chemicalbook.com Within the furan ring, the C2 position is the preferred site for electrophilic substitution due to the greater stabilization of the intermediate sigma complex. stackexchange.comechemi.com If the C2 position is blocked, substitution may occur at C3. chemicalbook.com

Common electrophilic substitution reactions applicable to the benzofuryl moiety include:

Nitration: Using nitrating agents like nitric acid in acetic anhydride (B1165640) can introduce a nitro group, typically at the C2 position. chemicalbook.com

Halogenation: Reactions with bromine or chlorine in a suitable solvent can lead to halogenated derivatives.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Addition reactions on the benzofuran ring are less common due to its aromatic character but can occur under more forcing conditions, such as catalytic hydrogenation to saturate the furan ring.

Table 2: Regioselectivity of Electrophilic Substitution on Benzofuran

| Position of Attack | Stability of Intermediate | Major/Minor Product |

|---|---|---|

| C2 | Stabilized by the adjacent oxygen and the benzene ring stackexchange.comechemi.com | Major |

Ring-Opening and Rearrangement Reactions of the Azetidine Core

The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, makes it susceptible to ring-opening reactions under various conditions. rsc.org These reactions can be initiated by nucleophiles, acids, or through reductive cleavage, providing a pathway to more complex, acyclic amine derivatives.

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack can be influenced by substituents on the ring.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the azetidine nitrogen is protonated, which activates the ring towards nucleophilic attack, often by the counter-ion of the acid or the solvent. acs.org

Reductive Ring-Opening: Catalytic hydrogenation or treatment with reducing agents can lead to the cleavage of the azetidine ring to afford substituted propanamines.

The presence of the 3-(5-benzofuryl) substituent can influence the electronics and sterics of the ring, thereby affecting the rate and regioselectivity of these ring-opening reactions. Rearrangement reactions of the azetidine core itself are less common but can be promoted under specific thermal or photochemical conditions. beilstein-journals.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions at the Azetidine Ring

Palladium catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While N-arylation is a common application, palladium-catalyzed reactions can also be employed to functionalize the carbon framework of the azetidine ring.

One notable strategy involves the intramolecular amination of unactivated C-H bonds. acs.org For pre-functionalized azetidines, such as those bearing a halide or triflate at the 3-position, Suzuki-Miyaura or other cross-coupling reactions can be used to introduce aryl, vinyl, or alkyl groups. organic-chemistry.org Although direct C-H activation and functionalization of the azetidine ring are challenging, specialized directing groups can facilitate such transformations. The development of new ligands and catalytic systems continues to expand the scope of these reactions for strained ring systems. mdpi.com

Table 3: Examples of Palladium-Catalyzed Reactions on Azetidine Scaffolds

| Reaction Type | Substrate | Reagents and Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Iodoazetidine (B8093280) | Arylboronic acid, Pd catalyst, Base | 3-Arylazetidine |

Stereoselective Derivatization Strategies for Azetidine Scaffolds

The development of stereoselective methods for the synthesis and functionalization of azetidines is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers are often required for biological activity. frontiersin.org Strategies for stereoselective derivatization can be broadly categorized into substrate-controlled and reagent-controlled methods.

In substrate-controlled approaches, the existing stereochemistry of a chiral azetidine scaffold directs the stereochemical outcome of a subsequent reaction. For a 3-substituted azetidine, the substituent can sterically hinder one face of the molecule, leading to diastereoselective functionalization at other positions on the ring.

Reagent-controlled methods employ chiral reagents, catalysts, or auxiliaries to induce stereoselectivity. acs.orgchemrxiv.org For instance, asymmetric hydrogenation of an unsaturated azetidine precursor using a chiral catalyst can produce an enantioenriched saturated azetidine. acs.org Similarly, the enantioselective lithiation-trapping of an N-protected azetidine can lead to the formation of chiral, functionalized products. frontiersin.org These strategies are crucial for accessing the diverse stereochemical space of azetidine derivatives. nih.govresearchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Investigations of Azetidines

High-Resolution Spectroscopic Techniques for Structural Characterization

The unambiguous determination of the chemical structure and stereochemistry of 3-(5-Benzofuryl)azetidine and related compounds relies on a suite of high-resolution spectroscopic methods. These techniques probe the molecular framework at an atomic level, providing definitive evidence for connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the cornerstone of molecular structure elucidation. ipb.pt One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. For complex azetidine (B1206935) derivatives, two-dimensional (2D) NMR experiments are essential. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish covalent bonds and connectivity between different parts of the molecule. For instance, an HMBC spectrum could confirm the linkage between the azetidine ring and the benzofuran (B130515) moiety by showing correlations between protons on one ring and carbons on the other. ipb.pt

Furthermore, the stereochemistry of substituted azetidines can be determined using Nuclear Overhauser Effect (NOE) experiments. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are in close proximity, allowing for the assignment of relative configurations (cis/trans) of substituents on the azetidine ring. ipb.pt The magnitude of proton-proton coupling constants (J-values) in the ¹H NMR spectrum also provides critical information; typically, Jtrans coupling constants have lower values than Jcis in azetidine rings. ipb.pt

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is critical for confirming the elemental composition of a molecule. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound with a high degree of confidence. This technique is also used to identify the molecular ion peak and to study fragmentation patterns, which can offer additional structural clues.

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netmdpi.com An FTIR spectrum of this compound would show characteristic absorption bands corresponding to N-H stretching (for secondary amines), C-N stretching of the azetidine ring, C-H stretching of the aromatic and aliphatic portions, and vibrations associated with the benzofuran ring system. researchgate.netmdpi.com High-resolution FTIR can even provide insights into the rotational structure of the molecule. researchgate.net

X-ray Crystallography offers the most definitive method for structural determination, providing precise coordinates of each atom in the solid state. This technique yields an absolute structural confirmation, including bond lengths, bond angles, and the exact stereochemical and conformational arrangement of the molecule. mdpi.com For novel azetidine derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is often a primary goal to unequivocally validate the proposed structure. mdpi.comnih.gov

| Technique | Application for Azetidine Characterization | Type of Information Obtained |

|---|---|---|

| NMR (¹H, ¹³C, COSY, HSQC, HMBC) | Elucidation of the carbon-hydrogen framework and molecular connectivity. | Chemical environment of atoms, proton-proton and proton-carbon correlations. ipb.pt |

| NOESY (NMR) | Determination of relative stereochemistry (cis/trans isomers). | Through-space correlations of protons in close proximity. ipb.pt |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition and molecular weight. | Precise mass-to-charge ratio, molecular formula. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and ring vibrations. | Characteristic vibrational frequencies of bonds (e.g., N-H, C-N). researchgate.net |

| X-ray Crystallography | Absolute and unambiguous 3D molecular structure determination. | Atomic coordinates, bond lengths, bond angles, and stereochemistry. mdpi.com |

Chromatographic and Separation Science for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, and potential isomers. Given that reactions may produce stereoisomers (enantiomers or diastereomers), high-resolution separation methods are crucial.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity analysis and purification. nih.govnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed to assess the purity of the final compound. nih.gov The presence of a single, sharp peak in the chromatogram is a strong indicator of high purity.

For the separation of stereoisomers, chiral HPLC is the method of choice. researchgate.netmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to different retention times and enabling their separation. researchgate.net Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and macrocyclic glycopeptides. researchgate.net The development of a successful chiral HPLC method allows for both the analytical quantification of enantiomeric excess (ee) and the preparative isolation of pure enantiomers. nih.gov HPLC can also be effective in separating non-enantiomeric geometric isomers, such as cis and trans diastereomers. mdpi.com

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov Similar to HPLC, GC can be adapted for chiral separations by using a chiral stationary phase. researchgate.net Derivatization of the azetidine may be necessary to increase its volatility for GC analysis. nih.gov GC often provides high resolution and is very sensitive, making it suitable for detecting trace impurities. researchgate.net

| Technique | Primary Application | Key Methodological Feature |

|---|---|---|

| Reversed-Phase HPLC | Purity assessment of the final compound. | Separation based on polarity using a nonpolar stationary phase. nih.gov |

| Chiral HPLC | Separation of enantiomers and determination of enantiomeric excess. | Utilizes a chiral stationary phase (CSP) for differential interaction with enantiomers. researchgate.netmdpi.com |

| Preparative HPLC | Isolation and purification of target compounds or specific isomers. | Larger scale columns to handle higher sample loads. nih.gov |

| Chiral GC | Separation of volatile enantiomers. | Employs a chiral stationary phase in a capillary column for high-resolution separation. researchgate.netnih.gov |

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

Understanding the mechanism and kinetics of reactions that form or modify azetidines, such as the synthesis of this compound, is greatly enhanced by in situ spectroscopic methods. These techniques monitor the reaction as it occurs within the reaction vessel, providing real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products without the need for sampling. spectroscopyonline.com

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring reaction progress. mdpi.com By inserting a probe directly into the reaction mixture, changes in the infrared spectrum can be recorded over time. For example, in a reaction involving the formation of the azetidine ring, one could monitor the disappearance of vibrational bands corresponding to the starting materials and the simultaneous appearance of new bands characteristic of the azetidine product. mdpi.com This method has been successfully used to monitor the progression of lithiation reactions on azetidines by tracking changes in diagnostic stretching vibrations. mdpi.com The data collected can be used to determine reaction kinetics, identify transient intermediates, and optimize reaction conditions like temperature or addition rates. spectroscopyonline.commdpi.com

Raman Spectroscopy is another vibrational spectroscopy technique that can be used for in situ monitoring. It is particularly advantageous for reactions in aqueous media, where water's strong IR absorbance can be problematic. Raman and FTIR are often considered complementary techniques.

The primary benefit of these real-time methods is the ability to gain a deep mechanistic understanding. For instance, the detection of a transient signal could provide evidence for a short-lived reaction intermediate, which would be impossible to isolate and characterize using traditional offline analysis. spectroscopyonline.commdpi.com This level of insight is crucial for developing efficient, scalable, and safe chemical processes.

| Technique | Principle of Operation | Application in Azetidine Synthesis |

|---|---|---|

| In Situ FTIR | Monitors changes in vibrational absorption bands of functional groups in real time via an attenuated total reflectance (ATR) probe. mdpi.com | Tracking reactant consumption and product formation; identifying reaction intermediates; determining kinetic profiles. mdpi.com |

| In Situ Raman | Measures changes in vibrational scattering in real time. Complementary to FTIR and excellent for aqueous systems. | Monitoring crystallizations, polymorphic changes, and reactions where IR is obscured. |

Future Perspectives and Emerging Research Avenues for 3 5 Benzofuryl Azetidine Chemistry

Sustainable Synthesis Approaches for Azetidines (e.g., photocatalysis, electrochemistry)

The development of sustainable synthetic methods is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding harsh reagents, and utilizing renewable energy sources. For the synthesis of azetidines, including 3-(5-Benzofuryl)azetidine, photocatalysis and electrochemistry represent promising green alternatives to traditional methods.

The table below summarizes some sustainable synthesis strategies that could be adapted for the synthesis of this compound.

| Sustainable Method | General Applicability for Azetidines | Potential Application for this compound |

| Photocatalysis | Visible-light-mediated aza Paternò-Büchi reaction digitellinc.com | Cycloaddition of a benzofuran-containing alkene with an imine. |

| Photo-induced copper-catalyzed radical annulation durham.ac.uk | Annulation of a benzofuran-containing alkyne with an amine. | |

| Gold-mediated energy transfer photocatalysis nih.gov | Reaction of a benzofuran-substituted alkene with a suitable precursor. | |

| Electrochemistry | Intramolecular hydroamination of allylic sulfonamides digitellinc.com | Electrocatalytic cyclization of a precursor containing both benzofuran (B130515) and allylic sulfonamide moieties. |

| Green synthesis of benzofuran derivatives digitellinc.com | Electrochemical formation of the benzofuran ring prior to or concurrently with azetidine (B1206935) ring formation. |

Flow Chemistry Applications in Azetidine Production

Flow chemistry, or continuous flow synthesis, has revolutionized the way chemists approach the synthesis of complex molecules by offering enhanced safety, scalability, and control over reaction parameters. The application of flow technology to the production of azetidines, including this compound, is a promising area of research.

Flow technology is particularly well-suited for handling reactive intermediates, which are often involved in azetidine synthesis. For example, the generation and functionalization of C3-lithiated azetidines from N-Boc-3-iodoazetidine can be performed efficiently and safely in a continuous flow system at higher temperatures than in batch processing. nih.govuniba.it This approach, combined with the use of environmentally responsible solvents like cyclopentylmethylether (CPME), enhances the sustainability of the process. uniba.itnih.gov Such a strategy could be directly applied to introduce the benzofuran moiety at the 3-position of the azetidine ring.

The table below outlines the advantages of flow chemistry and its potential application in the synthesis of this compound.

| Feature of Flow Chemistry | Advantage | Potential Application in this compound Synthesis |

| Precise Control | Enhanced control over temperature, pressure, and residence time. | Optimization of reaction conditions for improved yield and selectivity. |

| Safety | Safe handling of hazardous reagents and reactive intermediates in small volumes. nih.gov | Use of organometallic or other reactive species for introducing the benzofuran group. |

| Scalability | Straightforward scaling by running the reactor for longer periods. durham.ac.uk | Efficient production of larger quantities for further studies. |

| Integration | Ability to couple multiple reaction and purification steps. | Telescoped synthesis from simple precursors to the final product without isolation of intermediates. |

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Azetidine Synthesis

While the direct application of AI/ML to the synthesis of this compound may not yet be reported, the general methodologies are well-established. By training models on datasets of azetidine and benzofuran syntheses, it would be possible to create predictive tools specifically tailored to this class of compounds. The integration of AI/ML with automated synthesis platforms could ultimately lead to the autonomous discovery and production of novel azetidine derivatives.

Exploration of Novel Reactivity Patterns and Chemical Space for Substituted Azetidines

The unique reactivity of azetidines, driven by their ring strain of approximately 25.4 kcal/mol, makes them valuable intermediates for the synthesis of more complex nitrogen-containing molecules. The exploration of novel reactivity patterns for substituted azetidines, such as this compound, opens up new avenues for expanding the accessible chemical space and discovering new bioactive compounds.

The functionalization of the azetidine ring is a key area of research. rsc.org For this compound, further substitution on the azetidine nitrogen or at the C2 and C4 positions could lead to a library of analogues with diverse biological activities. The benzofuran moiety also offers opportunities for further functionalization, allowing for fine-tuning of the molecule's properties. The exploration of novel 3-substituted azetidine derivatives has already led to the discovery of potent triple reuptake inhibitors.

Strain-release reactions of the azetidine ring can be exploited to construct larger, more complex heterocyclic systems. By activating the C-N or C-C bonds of the azetidine ring, it is possible to engage it in ring-opening, ring-expansion, or cycloaddition reactions. The benzofuran substituent at the 3-position can influence the regioselectivity and stereoselectivity of these reactions, leading to novel molecular scaffolds.

The combination of the azetidine and benzofuran motifs in this compound creates a unique chemical entity with a rich potential for novel reactivity. Future research in this area will likely focus on developing new catalytic methods for the selective functionalization of this scaffold and exploring its utility as a building block in the synthesis of new pharmaceuticals and functional materials.

Q & A

Q. What experimental designs validate synergistic effects of this compound with existing therapeutics?

- Methodological Answer :

- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .

- In vivo models : Co-administer with standard drugs (e.g., doxorubicin) in xenograft mice and monitor tumor regression via bioluminescence imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.